2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol
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Overview
Description
2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol is an organic compound with the molecular formula C16H18O5. It is characterized by the presence of multiple ethoxy groups and phenolic hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol typically involves the reaction of 2-hydroxyphenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the phenolic hydroxyl group, forming the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenolic ethers.
Scientific Research Applications
2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}phenol): Similar structure but with hydroxyethoxy groups instead of hydroxyphenoxy groups.
2-(2-{2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy}ethoxy)phenol: Contains methoxy groups instead of hydroxy groups.
Uniqueness
2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol is unique due to its multiple ethoxy and phenolic hydroxyl groups, which provide a combination of reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c19-15-5-1-3-7-17(15)23-13-11-21-9-10-22-12-14-24-18-8-4-2-6-16(18)20/h1-8,19-20H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATAPWYLOXDSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCOCCOCCOC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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